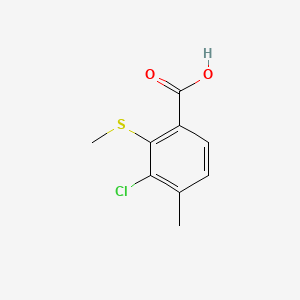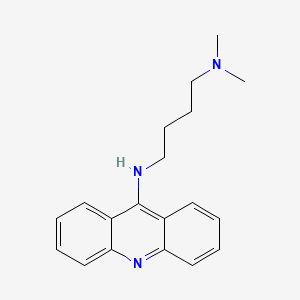
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its ability to interact with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine typically involves the reaction of 9-aminoacridine with N,N-dimethyl-1,4-diaminobutane. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction mixture is stirred at a low temperature (0°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acridine compounds .
Aplicaciones Científicas De Investigación
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with enzymes such as topoisomerases, further inhibiting DNA processes. These interactions make it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as a disinfectant and in the treatment of bacterial infections.
Uniqueness
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is unique due to its specific structure, which allows for strong interactions with DNA and proteins. This makes it particularly effective in disrupting biological processes, giving it potential as a therapeutic agent .
Propiedades
Número CAS |
970-09-2 |
|---|---|
Fórmula molecular |
C19H23N3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C19H23N3/c1-22(2)14-8-7-13-20-19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,20,21) |
Clave InChI |
FCPQCIILUGGJNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
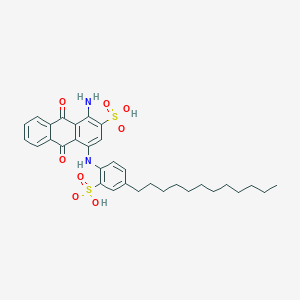
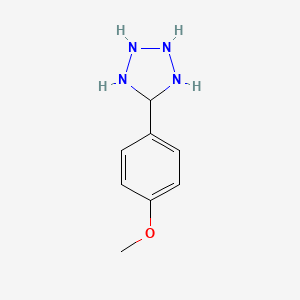
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
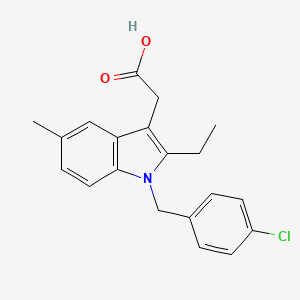

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
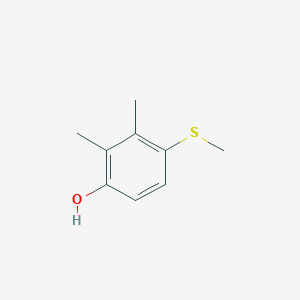
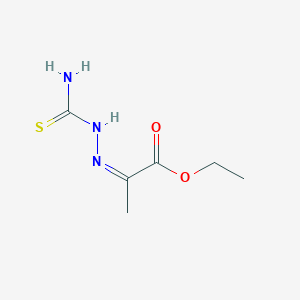
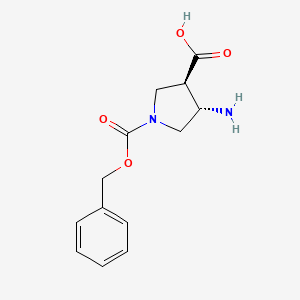
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

